molecular formula C7H5BBrFO3 B14028126 (3-Bromo-2-fluoro-5-formylphenyl)boronic acid

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid

Cat. No.: B14028126
M. Wt: 246.83 g/mol
InChI Key: ARAHEUZKZQSFKV-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to handle organolithium chemistry on a multigram scale. This method involves halogen-lithium exchange followed by electrophilic quenching with a boron source . The continuous flow setup allows for high throughput and efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or triethylamine, used to facilitate the borylation and coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-2-fluoro-5-formylphenyl)boronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The formyl group also adds to its versatility in synthetic applications.

Properties

Molecular Formula

C7H5BBrFO3

Molecular Weight

246.83 g/mol

IUPAC Name

(3-bromo-2-fluoro-5-formylphenyl)boronic acid

InChI

InChI=1S/C7H5BBrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H

InChI Key

ARAHEUZKZQSFKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C=O)(O)O

Origin of Product

United States

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